

Fobrepodacin Disodium: Application Notes and Protocols for Chronic Infection Models

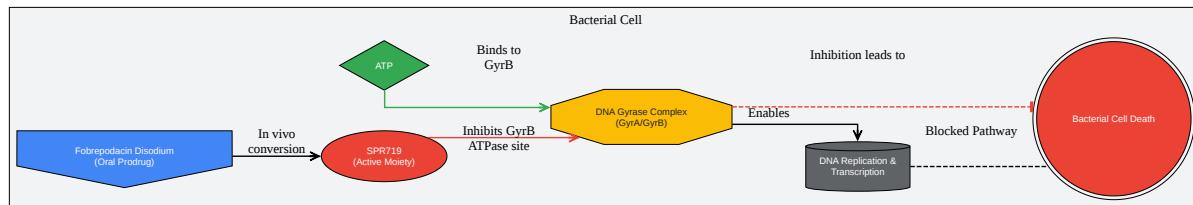
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (formerly SPR720) is the orally bioavailable disodium salt formulation of the prodrug fobrepodacin. In vivo, it is rapidly converted to its active moiety, SPR719, a novel benzimidazole ethyl urea that inhibits the ATPase activity of bacterial DNA gyrase subunit B (GyrB).^{[1][2]} This mechanism is distinct from fluoroquinolone antibiotics that target the GyrA subunit, suggesting a lack of cross-resistance.^{[2][3]} Fobrepodacin has demonstrated significant efficacy in murine models of chronic mycobacterial infections, including those caused by *Mycobacterium tuberculosis* and non-tuberculous mycobacteria (NTM) such as *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*.^{[1][2]} These notes provide detailed summaries of preclinical data and experimental protocols for utilizing **fobrepodacin disodium** in relevant chronic infection models.

Mechanism of Action

Fobrepodacin's active form, SPR719, targets the GyrB subunit of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA and managing topological stress during DNA replication and transcription.^{[3][4]} By competitively inhibiting the ATPase active site on GyrB, SPR719 prevents the energy-dependent strand-passage mechanism required for supercoiling.^{[3][4]} This disruption leads to an accumulation of double-strand breaks, stalls replication forks, and ultimately results in bacterial cell death.^[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Fobrepodacin disodium**.

Data Presentation: Efficacy in Murine Chronic Infection Models

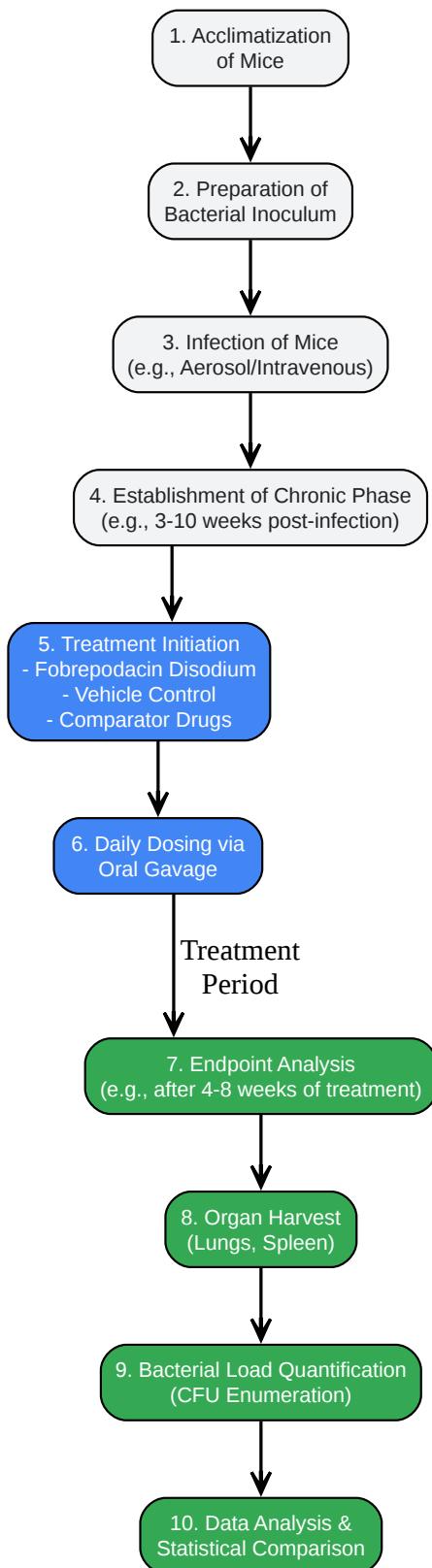
The following tables summarize the efficacy of fobrepodacin (SPR720) in various murine models of chronic mycobacterial infection.

Table 1: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic *Mycobacterium tuberculosis* (Mtb) Infection Model[1][5]

Mouse Strain	Mtb Strain	Treatment Protocol	Route	Efficacy (Compared to Control)
BALB/c	Erdman	100 mg/kg, twice daily	Oral Gavage	~2.5-log CFU decrease in lungs
BALB/c & C57BL/6	Erdman	10, 30, 100 mg/kg, once daily, 5 days/week for 4 weeks	Oral Gavage	Dose-dependent reduction in mycobacterial burden

Table 2: Efficacy of Fubreprodac (SPR720) in a Murine Chronic *Mycobacterium avium* Complex (MAC) Pulmonary Infection Model[2]

Mouse Strain	MAC Strain	Treatment Protocol	Route	Efficacy (Compared to Day 28 Untreated Control)
C3HeB/FeJ	<i>M. avium</i> (Chester)	25 mg/kg, once daily for 28 days	Oral Gavage	~0.5-log CFU decrease in lungs
C3HeB/FeJ	<i>M. avium</i> (Chester)	50 mg/kg, once daily for 28 days	Oral Gavage	~1.0-log CFU decrease in lungs
C3HeB/FeJ	<i>M. avium</i> (Chester)	100 mg/kg, once daily for 28 days	Oral Gavage	~1.5-log CFU decrease in lungs
C3HeB/FeJ	<i>M. avium</i> (Chester)	100 mg/kg SPR720 + Clarithromycin + Ethambutol	Oral Gavage	Further reduction in bacterial burden vs monotherapy


Table 3: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic *Mycobacterium abscessus* Pulmonary Infection Model[2]

Mouse Strain	M. abscessus Strain	Treatment Protocol	Route	Efficacy (Compared to Day 28 Untreated Control)
SCID	1513	25 mg/kg, once daily for 28 days	Oral Gavage	Dose-dependent reduction in lung bacterial burden
SCID	1513	50 mg/kg, once daily for 28 days	Oral Gavage	Dose-dependent reduction in lung bacterial burden
SCID	1513	100 mg/kg, once daily for 28 days	Oral Gavage	Dose-dependent reduction in lung bacterial burden
SCID	1513	100 mg/kg SPR720 + Standard of Care Agents	Oral Gavage	Further reductions detected vs monotherapy

Experimental Protocols

The following are detailed protocols for establishing chronic mycobacterial infections in mice to evaluate the efficacy of **fobrepodacin disodium**.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for preclinical evaluation.

Protocol 1: Chronic *Mycobacterium tuberculosis* Infection Model

This protocol is adapted from studies evaluating anti-tubercular agents in a chronic murine model.[\[1\]](#)[\[6\]](#)[\[7\]](#)

1. Materials:

- Mice: 6-week-old female BALB/c mice.
- Bacteria: *Mycobacterium tuberculosis* Erdman (ATCC 35801).
- Culture Media: Middlebrook 7H9 broth with OADC supplement, Middlebrook 7H11 agar.
- Equipment: Aerosol infection chamber (e.g., Glas-Col), oral gavage needles.
- Compound: **Fobrepodacin disodium**, vehicle control (e.g., PBS).

2. Procedure:

- Inoculum Preparation: Culture *M. tuberculosis* Erdman in 7H9 broth to mid-log phase. Prepare single-cell suspensions by brief sonication and passage through a 27-gauge needle. Dilute to the desired concentration in sterile water.
- Aerosol Infection: Acclimatize mice for one week. Expose mice to an aerosolized suspension of *M. tuberculosis* in a calibrated chamber designed to deliver 50-100 CFU to the lungs.[\[7\]](#) Confirm initial bacterial deposition by harvesting lungs from a subset of mice 24 hours post-infection.
- Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks. At this stage, adaptive immunity contains the initial logarithmic growth, resulting in a stable, chronic infection.[\[1\]](#)[\[6\]](#)
- Treatment:
 - Randomize mice into treatment groups (e.g., vehicle control, fobrepodacin 100 mg/kg, comparator drug).

- Administer treatments daily via oral gavage for the specified duration (e.g., 4-8 weeks).
- Endpoint Analysis:
 - At the end of the treatment period, euthanize mice.
 - Aseptically remove lungs and spleen.
 - Homogenize organs in sterile saline with 0.05% Tween-80.
 - Plate serial dilutions of the homogenates onto 7H11 agar plates.
 - Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU per organ.

Protocol 2: Chronic *Mycobacterium avium Complex* (MAC) Pulmonary Infection Model

This protocol is based on the C3HeB/FeJ mouse model, which develops granulomas with necrotic foci, mimicking aspects of human NTM disease.[2][8]

1. Materials:

- Mice: C3HeB/FeJ mice.
- Bacteria: *M. avium* (e.g., Chester strain ATCC 700898).
- Equipment: Aerosol infection chamber.
- Compound: **Fobrepodacin disodium**.

2. Procedure:

- Inoculum Preparation: Prepare the *M. avium* inoculum as described for *M. tuberculosis*.
- Aerosol Infection: Infect C3HeB/FeJ mice via the aerosol route to establish a pulmonary infection. The bacterial burden will increase and peak around day 40 post-infection.[8]
- Establishment of Chronic Infection: The chronic phase is typically established by day 28, when treatment is initiated.[2] Some models allow the infection to stabilize for up to 10 weeks

before starting treatment.[\[9\]](#)[\[10\]](#)

- Treatment: Administer **fobrepodacin disodium** or controls via oral gavage daily for 28 days or as required.
- Endpoint Analysis: Quantify bacterial load (CFU) in the lungs as described in Protocol 1.

Protocol 3: Chronic *Mycobacterium abscessus* Pulmonary Infection Model

This protocol utilizes severely combined immunodeficient (SCID) mice, which are highly susceptible and develop a progressive, chronic infection.[\[2\]](#) Alternative models in immunocompetent mice often require embedding the bacteria in agar beads to prevent rapid clearance.[\[11\]](#)[\[12\]](#)

1. Materials:

- Mice: SCID mice.
- Bacteria: *M. abscessus* clinical isolate (e.g., strain 1513).
- Compound: **Fobrepodacin disodium**.

2. Procedure:

- Inoculum Preparation: Prepare the *M. abscessus* inoculum from a mid-log phase culture.
- Intravenous Infection: Infect SCID mice with approximately 1×10^6 CFU via the tail vein. This route establishes a systemic infection with significant bacterial growth in the lungs, spleen, and liver.[\[2\]](#)
- Establishment of Chronic Infection: Allow the infection to establish for 28 days. Untreated SCID mice will show a progressive increase in bacterial burden in target organs.
- Treatment: Begin daily oral gavage administration of **fobrepodacin disodium** or controls on day 28 post-infection and continue for the desired duration (e.g., 28 days).

- Endpoint Analysis: Euthanize mice and determine CFU counts in the lungs, spleen, and liver as described in Protocol 1.

Conclusion

Fobrepodacin disodium has demonstrated potent, dose-dependent bactericidal activity in robust murine models of chronic mycobacterial infection. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and therapeutic potential of this novel DNA gyrase B inhibitor. The distinct mechanism of action and promising in vivo activity position fobrepodacin as a valuable candidate for the treatment of challenging NTM and tuberculosis infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
3. DNA gyrase - Wikipedia [en.wikipedia.org]
4. researchgate.net [researchgate.net]
5. medchemexpress.com [medchemexpress.com]
6. Persistent *Mycobacterium tuberculosis* infection in mice requires PerM for successful cell division | eLife [elifesciences.org]
7. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
8. Frontiers | *Mycobacterium avium* Infection in a C3HeB/FeJ Mouse Model [frontiersin.org]
9. Experimental Reactivation of Pulmonary *Mycobacterium avium* Complex Infection in a Modified Cornell-Like Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
10. Experimental Reactivation of Pulmonary *Mycobacterium avium* Complex Infection in a Modified Cornell-Like Murine Model | PLOS One [journals.plos.org]

- 11. njmicrobe.org [njmicrobe.org]
- 12. A New Model of Chronic Mycobacterium abscessus Lung Infection in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fobrepodacin Disodium: Application Notes and Protocols for Chronic Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-experimental-design-for-chronic-infection-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com